N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
説明
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-6-2-5-9-20(16)32-14-21(30)25-10-11-29-22-18(12-27-29)23(31)28(15-26-22)13-17-7-3-4-8-19(17)24/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUJYIDZKYELSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
Fluorine Substitution :
- Fluorine atoms at the benzyl (target compound) or phenyl positions (e.g., chromen-4-one derivatives ) improve metabolic stability and binding specificity via electronegative interactions.
- The absence of fluorine in the 2-methoxyphenyl acetamide analogue may reduce potency but enhance solubility due to the methoxy group.
Chromen-4-one substituents in confer extended π-π stacking capabilities, critical for interactions with hydrophobic kinase pockets.
Thermodynamic Properties :
- Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, whereas lower values (e.g., 175–178°C in ) suggest conformational flexibility due to bulky sulfonamide groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
- The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:
- Step 1 : Formation of the pyrazolo-pyrimidine core via cyclocondensation of substituted pyrazole-4-carboxamide with fluorobenzyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the ethyl-acetamide side chain via nucleophilic substitution or acylation, requiring controlled temperatures (60–80°C) to avoid decomposition .
- Critical reagents : Sodium hydride (for deprotonation) and DMF (polar aprotic solvent) are often used .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzyl and o-tolyloxy groups) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₂₅H₂₃FN₅O₃) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What are the primary biological targets hypothesized for this compound?
- The pyrazolo[3,4-d]pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) due to ATP-binding site mimicry .
- Fluorobenzyl and acetamide groups may enhance selectivity for cancer-related targets (e.g., FLT3 in leukemia) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar pyrazolo-pyrimidine derivatives?
- Case Study : Anticancer activity discrepancies may arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -F on benzyl) improve metabolic stability but may reduce solubility, affecting in vitro vs. in vivo results .
- Use molecular docking to compare binding affinities against kinase isoforms (e.g., EGFR-T790M vs. wild-type) .
- Methodology : Validate assays with orthogonal techniques (e.g., SPR for binding kinetics, Western blot for target modulation) .
Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core structure?
- Lipinski’s Rule Compliance : Introduce solubilizing groups (e.g., PEGylation of the acetamide) while retaining the fluorobenzyl moiety for target engagement .
- Prodrug Design : Mask the 4-oxo group as a phosphate ester to enhance oral bioavailability .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to model logP, CYP450 interactions, and plasma protein binding .
Q. How do reaction conditions influence regioselectivity during pyrazolo-pyrimidine cyclization?
- Temperature : Higher temperatures (>100°C) favor 1H-pyrazolo[3,4-d]pyrimidin-4-one over 3H-isomers due to thermodynamic control .
- Catalyst : DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity by stabilizing transition states during ring closure .
- Evidence : X-ray data from analogs (e.g., N-(4-chlorobenzyl) derivatives) confirm substitution patterns .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Delete hypothesized targets (e.g., FLT3) in cell lines to assess loss of compound activity .
- Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
- In Vivo PD Studies : Monitor phosphorylation of downstream kinases (e.g., STAT5) in xenograft models via immunohistochemistry .
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- 3D Spheroids : Mimic tumor microenvironments but may underreport efficacy due to poor compound penetration. Use:
- Multiphoton Microscopy : Track compound distribution in spheroids .
- Hypoxia Markers : Correlate activity with HIF-1α expression levels .
Q. What statistical models are appropriate for structure-activity relationship (SAR) studies of this compound?
- Partial Least Squares (PLS) Regression : Relates substituent descriptors (e.g., Hammett σ) to bioactivity .
- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
